Bumadizone Bumadizone Bumadizone is a carbohydrazide obtained by formal condensation of one of the carboxy groups from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine. Used (as its calcium semihydrate) for treatment of rheumatoid arthritis. It has a role as a non-steroidal anti-inflammatory drug and an antipyretic. It is a monocarboxylic acid and a carbohydrazide. It is functionally related to a malonic acid. It is a conjugate acid of a bumadizone(1-).
Bumadizone has been approved for use in Germany and Austria, it is a drug with anti-inflammatory, antipyretic, and analgesic properties, and was marketed for the treatment of both rheumatoid arthritis and gout. Its use is restricted to these conditions, due to risks this drug poses.
Brand Name: Vulcanchem
CAS No.: 3583-64-0
VCID: VC20838123
InChI: InChI=1S/C19H22N2O3/c1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15/h4-13,17,20H,2-3,14H2,1H3,(H,23,24)
SMILES: CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)O
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol

Bumadizone

CAS No.: 3583-64-0

Cat. No.: VC20838123

Molecular Formula: C19H22N2O3

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

Bumadizone - 3583-64-0

Specification

Description Bumadizone is a carbohydrazide obtained by formal condensation of one of the carboxy groups from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine. Used (as its calcium semihydrate) for treatment of rheumatoid arthritis. It has a role as a non-steroidal anti-inflammatory drug and an antipyretic. It is a monocarboxylic acid and a carbohydrazide. It is functionally related to a malonic acid. It is a conjugate acid of a bumadizone(1-).
Bumadizone has been approved for use in Germany and Austria, it is a drug with anti-inflammatory, antipyretic, and analgesic properties, and was marketed for the treatment of both rheumatoid arthritis and gout. Its use is restricted to these conditions, due to risks this drug poses.
CAS No. 3583-64-0
Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
IUPAC Name 2-[anilino(phenyl)carbamoyl]hexanoic acid
Standard InChI InChI=1S/C19H22N2O3/c1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15/h4-13,17,20H,2-3,14H2,1H3,(H,23,24)
Standard InChI Key FLWFHHFTIRLFPV-UHFFFAOYSA-N
SMILES CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)O
Canonical SMILES CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)O
Melting Point 116.0 °C

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